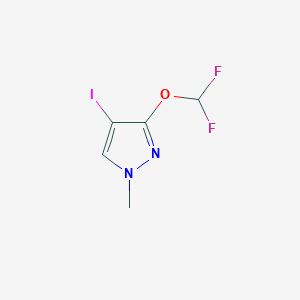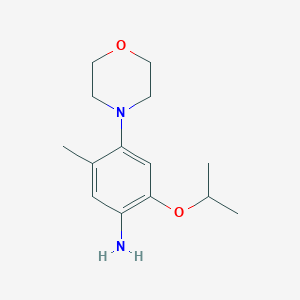
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
The synthesis of 5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the aniline core: This can be achieved through nitration of a suitable aromatic precursor followed by reduction to form the aniline.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.
Attachment of the propan-2-yloxy group: This can be done through etherification reactions using appropriate alkylating agents.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate or a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism by which 5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline can be compared with other similar compounds to highlight its uniqueness:
4-Methyl-2-(morpholin-4-yl)aniline: Lacks the propan-2-yloxy group, which may affect its reactivity and applications.
5-Methyl-4-(piperidin-4-yl)-2-(propan-2-yloxy)aniline: Contains a piperidine ring instead of morpholine, which could influence its chemical and biological properties.
5-Methyl-4-(morpholin-4-yl)-2-(ethoxy)aniline: Has an ethoxy group instead of propan-2-yloxy, potentially altering its solubility and reactivity.
These comparisons help to understand the specific features and advantages of this compound in various applications.
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
5-methyl-4-morpholin-4-yl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)18-14-9-13(11(3)8-12(14)15)16-4-6-17-7-5-16/h8-10H,4-7,15H2,1-3H3 |
Clé InChI |
UDDMQEWXESIRNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N2CCOCC2)OC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)
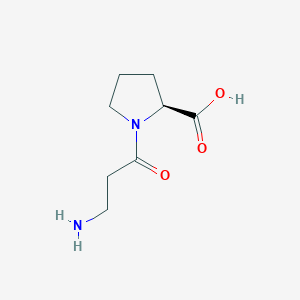
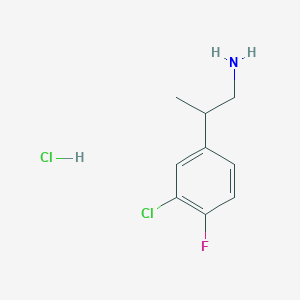
![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
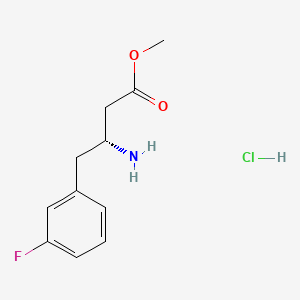

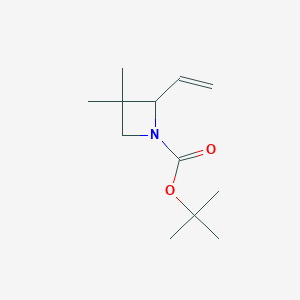



![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)

